An In-depth Technical Guide to 3-Bromo-N-butyl-4-fluorobenzamide
An In-depth Technical Guide to 3-Bromo-N-butyl-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-N-butyl-4-fluorobenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
Chemical Identity and Properties
3-Bromo-N-butyl-4-fluorobenzamide is a synthetic organic compound. Its core structure consists of a benzamide moiety substituted with a bromine atom, a fluorine atom, and an N-butyl group.
| Property | Value | Source |
| CAS Number | 1065074-05-6 | [1][2] |
| Molecular Formula | C11H13BrFNO | [1] |
| Molecular Weight | 274.1 g/mol | [1] |
| IUPAC Name | 3-bromo-N-butyl-4-fluorobenzamide | |
| Synonyms | N-Butyl 3-bromo-4-fluorobenzamide | [1] |
Proposed Synthesis Pathway
Reaction Scheme
Caption: Proposed two-step synthesis of 3-Bromo-N-butyl-4-fluorobenzamide.
Step-by-Step Experimental Protocol
Step 1: Activation of the Carboxylic Acid
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To a solution of 3-Bromo-4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Bromo-4-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation
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Dissolve the crude 3-Bromo-4-fluorobenzoyl chloride in an aprotic solvent like dichloromethane.
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Cool the solution to 0 °C and add a solution of n-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane dropwise. The base is crucial to neutralize the HCl generated during the reaction.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-N-butyl-4-fluorobenzamide.
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic data for 3-Bromo-N-butyl-4-fluorobenzamide based on its chemical structure.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | dd | 1H | Ar-H | |
| ~7.6 | m | 1H | Ar-H | |
| ~7.3 | t | 1H | Ar-H | |
| ~6.5 | br s | 1H | N-H | |
| ~3.4 | q | 2H | -CH2-NH- | |
| ~1.6 | m | 2H | -CH2-CH2-NH- | |
| ~1.4 | m | 2H | -CH2-CH3 | |
| ~0.9 | t | 3H | -CH3 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| ~165 (C=O) | |
| ~158 (d, J=250 Hz, C-F) | |
| ~135 (d, J=8 Hz, C-H) | |
| ~132 (d, J=4 Hz, C-Br) | |
| ~128 (d, J=2 Hz, C-H) | |
| ~118 (d, J=22 Hz, C-H) | |
| ~110 (d, J=18 Hz, C-Br) | |
| ~40 (-CH2-NH-) | |
| ~31 (-CH2-CH2-NH-) | |
| ~20 (-CH2-CH3) | |
| ~14 (-CH3) |
| FT-IR (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1250 | C-F stretch |
| ~1050 | C-Br stretch |
| Mass Spectrometry (EI) | m/z | Assignment |
| 273/275 | [M]+ (Isotopic pattern for Br) | |
| 216/218 | [M - C4H9]+ | |
| 185/187 | [BrC6H3FCO]+ |
Potential Applications in Drug Discovery
Halogenated benzamides are a well-established class of compounds in medicinal chemistry. The presence of bromine and fluorine atoms in 3-Bromo-N-butyl-4-fluorobenzamide can significantly influence its pharmacokinetic and pharmacodynamic properties.
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Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. For instance, certain carboxamide derivatives have shown potential as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial targets for developing new antibacterial agents.[3]
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Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, potentially leading to an improved pharmacokinetic profile.
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Receptor Binding: The electronic properties of the bromine and fluorine substituents can modulate the binding affinity and selectivity of the molecule for various biological targets.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-N-butyl-4-fluorobenzamide is not publicly available, safety precautions should be based on the data for structurally related compounds such as 3-bromo-4-fluorobenzaldehyde and other halogenated aromatic compounds.
Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.[4]
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Causes serious eye irritation.[4]
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May cause respiratory irritation.[4]
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
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Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5]
Conclusion
3-Bromo-N-butyl-4-fluorobenzamide is a compound of interest for chemical synthesis and potential applications in drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential utility. Researchers working with this or similar molecules should adhere to strict safety protocols and can use the provided synthetic and analytical insights to guide their experimental work.
References
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. [Link]
